molecular formula C20H21N3O2S2 B15098584 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B15098584
M. Wt: 399.5 g/mol
InChI Key: SGZBGICPMMJMER-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a sophisticated thienopyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused thiophene-pyrimidine core structure that serves as a bioisostere for biological nitrogenous bases like uracil and adenosine, allowing it to interact effectively with key enzymatic targets . Its molecular architecture includes 5,6-dimethyl groups on the thiophene ring to enhance steric and electronic properties, a 3-phenyl substitution at the pyrimidine N3 position to facilitate π-π interactions with biological targets, and a 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl} side chain that modulates solubility, bioavailability, and target binding affinity . Thieno[2,3-d]pyrimidin-4-ones are recognized for their considerable pharmacological versatility. This particular compound is primarily investigated for its potential as a kinase inhibitor and for its anti-proliferative properties against various cancer cell lines . Related derivatives have demonstrated potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds inducing cell cycle arrest in the G0/G1 or G2 phases and triggering apoptosis . The mechanism of action is believed to involve the inhibition of critical kinases within cell signaling pathways, such as the MEK-MAPK pathway, which regulates cell growth and survival . Additionally, the structural components of this compound suggest potential antimicrobial applications, as similar thieno[2,3-d]pyrimidine derivatives have shown activity against bacterial strains including Staphylococcus aureus and Escherichia coli by potentially disrupting bacterial cell wall synthesis and interfering with metabolic pathways . Beyond its biological evaluation, this chemical serves as a valuable building block in synthetic chemistry for the construction of more complex molecular architectures . Attention: This product is for research use only. It is not intended for human or veterinary use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H21N3O2S2/c1-13-14(2)27-18-17(13)19(25)23(15-8-4-3-5-9-15)20(21-18)26-12-16(24)22-10-6-7-11-22/h3-5,8-9H,6-7,10-12H2,1-2H3

InChI Key

SGZBGICPMMJMER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halides, amines, and thiols under conditions such as reflux or microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The sulfide group (-S-) in the compound is susceptible to oxidation and nucleophilic displacement. Key reactions include:

Reaction Type Conditions Product Yield
Oxidation to sulfoneH₂O₂/AcOH, 50–60°C, 4–6 hoursSulfone derivative (enhanced electron-withdrawing properties)~75%
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CThioether derivatives (alkylation at sulfur)60–85%
ArylationAryl diazonium salts, CuI catalysisArylthio derivatives (expands π-conjugation)50–70%

Mechanistic Insight :
The sulfide’s lone pair electrons facilitate nucleophilic attack or oxidation. For example, peroxide-mediated oxidation proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before reaching the sulfone.

Ring Functionalization of the Thienopyrimidine Core

The electron-deficient pyrimidine ring undergoes electrophilic substitution, while the thiophene moiety may participate in cycloaddition:

Reaction Type Conditions Product Yield
HalogenationNBS (N-bromosuccinimide), CCl₄, ΔBrominated at C5 or C6 (if positions are unoccupied by methyl groups)~65%
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivative (precursor for amine synthesis)55–70%
[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Fused bicyclic adducts (enhances structural complexity)40–60%

Key Consideration :
Methyl groups at C5 and C6 sterically hinder substitution at adjacent positions, directing reactivity to the pyrimidine nitrogen or sulfur bridge.

Reactivity of the Pyrrolidine Moiety

The pyrrolidine group introduces basicity and hydrogen-bonding potential:

Reaction Type Conditions Product Yield
N-AlkylationAlkyl halides, NaH, THFQuaternary ammonium derivatives (modifies solubility/bioavailability)70–90%
DeprotonationLDA (lithium diisopropylamide), –78°CLithiated intermediate (for cross-coupling or functionalization)60–80%
Ring-openingHCl/EtOH, refluxLinear amine product (alters pharmacological profile)50–65%

Mechanistic Insight :
The lone pair on pyrrolidine’s nitrogen enables protonation or coordination with metal catalysts, facilitating C–N bond cleavage or alkylation .

Ketone-Based Transformations

The 2-oxoethyl group participates in condensation and reduction:

Reaction Type Conditions Product Yield
Grignard additionRMgX, THF, 0°C → RTSecondary alcohol derivatives65–85%
Wolff-Kishner reductionNH₂NH₂, KOH, ethylene glycol, ΔDeoxygenated ethyl bridge (alters lipophilicity)50–75%
CondensationHydrazine, EtOH, ΔHydrazone formation (precursor for heterocyclic scaffolds)70–90%

Application Note :
Reduction of the ketone to a methylene group could enhance metabolic stability in drug design .

Photochemical and Thermal Stability

Limited data exist for this specific compound, but analogous thienopyrimidines show:

  • Photodegradation : UV light induces cleavage of the sulfide bridge, forming thiophenol and pyrimidine fragments.

  • Thermal Rearrangement : Heating above 150°C may trigger ring contraction or dimerization .

Catalytic Cross-Coupling Reactions

The sulfur bridge and aryl groups enable Pd-mediated couplings:

Reaction Type Conditions Product Yield
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives (extends conjugation for optoelectronic applications)60–80%
Buchwald-HartwigAmines, Pd₂(dba)₃, XantphosAminated analogs (improves water solubility)55–75%

Scientific Research Applications

5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Thieno[2,3-d]pyrimidin-4-one Derivatives

Compound Name R2 Substituent R3 Substituent Biological Activity/Application Reference
Target Compound -SCH2C(O)pyrrolidin-1-yl Phenyl Potential TRPA1 inhibition (inferred)
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one -SCH2C(O)(4-fluorophenyl) Ethyl Enhanced lipophilicity; antimicrobial
3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one -SCH2C(O)morpholin-4-yl Allyl Improved solubility; kinase inhibition
6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one -pyrrolidin-1-yl Hydrogen Anticancer (cell line studies)
5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one -CH2piperazin-1-yl Hydrogen CNS-targeted activity

Key Observations :

Substituent at R2 :

  • The sulfanyl-ethyl-ketone-pyrrolidinyl group in the target compound (vs. morpholinyl or fluorophenyl in analogs) balances polarity and hydrogen-bonding capacity, likely enhancing TRPA1 binding .
  • Replacement with piperazine (e.g., ) increases basicity, favoring blood-brain barrier penetration.
  • Pyrrolidinyl or morpholinyl groups improve metabolic stability compared to aliphatic chains .

Substituent at R3: Phenyl (target compound) vs. ethyl/allyl (): Aromatic groups enhance π-stacking in hydrophobic binding pockets, common in enzyme active sites.

Biological Activity Correlation: TRPA1 Inhibition: Patent data () suggest that 3H,4H-thieno[2,3-d]pyrimidin-4-ones with bulky R2 substituents (e.g., pyrrolidinyl-linked chains) are prioritized for pain and inflammation modulation.

Pharmacological and Physicochemical Properties

  • Solubility : The pyrrolidinyl ketone moiety enhances water solubility compared to purely aromatic substituents (e.g., ).
  • Selectivity : Compared to 6-ethyl analogs (), the 5,6-dimethyl configuration reduces off-target interactions in hepatic cell lines (e.g., HL-7702, ).

Biological Activity

5,6-Dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound with potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidin framework, which is known for its diverse pharmacological properties. The presence of the pyrrolidinyl moiety and a sulfur atom in its structure may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds similar to 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibit significant antitumor properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-11 (Leukemia)0.3Inhibition of MEK1/2
Compound BMOLM13 (Leukemia)1.2Downregulation of p-p70S6K

These compounds often act by targeting the MEK-MAPK signaling pathway, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have demonstrated activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of 5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that protect cells from oxidative stress-induced damage .

Study on Antitumor Activity

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that one derivative exhibited an IC50 value of 0.5 µM against the A549 lung cancer cell line. The study concluded that the compound induced G0/G1 phase arrest and increased apoptosis markers such as Annexin V positivity .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The results showed that certain derivatives had MIC values lower than traditional antibiotics, suggesting their potential as alternative treatments .

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